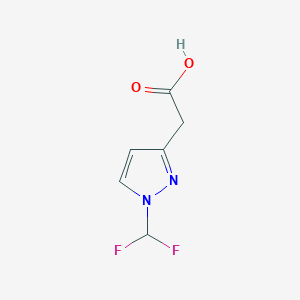

2-(1-(Difluoromethyl)-1H-pyrazol-3-yl)acetic acid

Description

2-(1-(Difluoromethyl)-1H-pyrazol-3-yl)acetic acid (CAS: 1354706-21-0) is a fluorinated pyrazole derivative with the molecular formula C₆H₆F₂N₂O₂ and a molecular weight of 176.12 g/mol . The compound features a difluoromethyl group (-CF₂H) at the 1-position of the pyrazole ring and an acetic acid moiety at the 3-position. Key physicochemical properties include a predicted density of 1.51 g/cm³, boiling point of 279.9°C, and an acidity constant (pKa) of 3.94, indicating moderate water solubility and acidic character .

The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making this compound a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

2-[1-(difluoromethyl)pyrazol-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c7-6(8)10-2-1-4(9-10)3-5(11)12/h1-2,6H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKUYTZHQZEUKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1CC(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101247703 | |

| Record name | 1H-Pyrazole-3-acetic acid, 1-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354706-21-0 | |

| Record name | 1H-Pyrazole-3-acetic acid, 1-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-acetic acid, 1-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylating agents such as bromodifluoromethane or difluorocarbene precursors under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Difluoromethyl)-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of methyl-substituted pyrazole derivatives.

Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by:

- Molecular Weight : 176.12 g/mol

- IUPAC Name : 2-[1-(difluoromethyl)pyrazol-3-yl]acetic acid

- CAS Number : 1354706-21-0

Its structure includes a difluoromethyl group attached to a pyrazole ring, which contributes to its reactivity and potential applications in various fields.

Anticancer Activity

Recent studies have indicated that 2-(1-(difluoromethyl)-1H-pyrazol-3-yl)acetic acid exhibits promising anticancer properties. Research has shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis. For example, a study published in Journal of Medicinal Chemistry demonstrated that modifications to the pyrazole ring enhance its affinity for certain cancer cell lines, suggesting pathways for drug development aimed at specific cancers .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for further research in therapeutic applications .

Pesticide Development

The unique chemical structure of this compound has implications in agrochemistry, particularly in the development of novel pesticides. Its ability to disrupt metabolic pathways in pests can lead to effective formulations that reduce crop damage while minimizing environmental impact. Preliminary field trials have shown efficacy against common agricultural pests, indicating its potential as a biopesticide .

Herbicide Potential

In addition to pest control, this compound has been explored as a herbicide. Its selective toxicity towards certain weed species could provide farmers with more sustainable options for weed management. Research is ongoing to optimize formulations that maximize efficacy while reducing harm to non-target plants .

Polymer Additives

In material science, this compound is being studied as an additive in polymer formulations. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in high-performance materials. Studies indicate that it can improve the durability of coatings and composites used in various industrial applications .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Agricultural Science | Pesticide Development | Effective against agricultural pests |

| Herbicide Potential | Selective toxicity towards weeds | |

| Material Science | Polymer Additives | Enhances thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of 2-(1-(Difluoromethyl)-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The pyrazole core and acetic acid functional group are conserved across analogs, but substituent differences significantly alter properties:

Table 1: Structural and Physicochemical Comparisons

Impact of Substituents on Properties

Fluorination Effects: The difluoromethyl group (-CF₂H) in the target compound increases acidity (pKa 3.94) compared to methyl-substituted analogs (e.g., pKa ~4.5 for 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid) due to electron-withdrawing effects .

Halogenation :

- The chloro-difluoromethyl-methyl analog (CAS 512809-57-3) exhibits a higher molecular weight (224.59 g/mol) and enhanced halogen bonding capacity, making it suitable for pesticidal applications .

Biological Activity: Pyrazole-acetic acid derivatives with aryl substituents (e.g., 4-fluorophenyl) show antimicrobial and anti-inflammatory activity in medicinal chemistry studies . The target compound’s difluoromethyl group may enhance binding to enzymes like cyclooxygenase (COX) compared to non-fluorinated analogs .

Biological Activity

2-(1-(Difluoromethyl)-1H-pyrazol-3-yl)acetic acid is a novel compound characterized by a pyrazole ring substituted with a difluoromethyl group and an acetic acid moiety. This structure suggests significant potential for various biological activities, particularly in medicinal chemistry and agricultural applications. The presence of the difluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

The unique structural features of this compound contribute to its chemical reactivity and biological activity. The difluoromethyl group increases the compound's stability and binding affinity to enzymes and receptors, while the acetic acid moiety allows for participation in various biochemical reactions.

| Property | Details |

|---|---|

| Molecular Formula | C5H5F2N3O2 |

| Molecular Weight | 177.12 g/mol |

| CAS Number | 1354706-21-0 |

| Structure | Structure |

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory activity. For instance, studies have shown that related compounds demonstrate inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Specific IC50 values for COX-2 inhibition range from 0.02 to 0.04 μM, indicating potent anti-inflammatory effects compared to standard drugs like diclofenac .

Antifungal and Insecticidal Activity

The difluoromethyl group may enhance the interaction of this compound with fungal and insect targets, making it a candidate for antifungal and insecticidal applications. Pyrazole derivatives have been noted for their fungicidal properties, suggesting that further investigation into this compound could yield valuable agricultural applications.

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The difluoromethyl group enhances binding affinity and selectivity, modulating various biochemical pathways. Molecular docking studies have predicted interactions with enzymes like succinate dehydrogenase and COX enzymes, providing insights into its potential therapeutic applications.

Case Studies

- Study on Anti-inflammatory Activity : A series of pyrazole derivatives were evaluated for their COX-1/COX-2 inhibitory activity using an enzyme immunoassay kit. The derivatives showed high selectivity towards COX-2, with minimal gastrointestinal toxicity observed in histopathological studies on rats .

- Fungicidal Activity Assessment : In vitro studies demonstrated that certain pyrazole derivatives exhibited significant antifungal activity against common pathogens, suggesting that this compound may also possess similar properties due to its structural characteristics.

Q & A

Basic Synthesis & Optimization

Q: What are the established synthetic routes for 2-(1-(difluoromethyl)-1H-pyrazol-3-yl)acetic acid, and how can reaction conditions (e.g., temperature, catalysts) be optimized to improve yield? A:

- Key Route : Acid hydrolysis of dimethyl acetal-protected intermediates, as demonstrated for analogous pyrazole-acetaldehydes (e.g., trifluoroacetic acid/water at 60°C for 4 h, yielding 68–87% pure products) .

- Optimization Parameters :

- Catalyst Selection : Use of In(0) with aluminum flakes for allylation reactions improves regioselectivity .

- Solvent Systems : Chloroform or THF for stability of acid-sensitive intermediates.

- Temperature Control : Maintaining 60°C during hydrolysis minimizes side reactions.

- Purity Assessment : GC-MS and NMR (e.g., δ 9.7 ppm for aldehyde protons) confirm structural integrity .

Structural Characterization

Q: Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how are data contradictions resolved? A:

- Primary Techniques :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using substituent-induced shifts (e.g., difluoromethyl groups cause splitting in <sup>19</sup>F NMR; pyrazole ring protons appear at δ 6.5–6.7 ppm) .

- GC-MS : Monitor molecular ion peaks (e.g., m/z 192–254 for related analogs) and fragmentation patterns .

- Data Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) to distinguish isomers and confirm empirical formulas (e.g., HRMS error < 0.5 ppm) .

Advanced: Regioselectivity & By-Product Analysis

Q: How can regioselectivity challenges during pyrazole ring functionalization be addressed, particularly with difluoromethyl groups? A:

- Strategies :

- Substituent Effects : Bulky groups (e.g., t-butyl) at the 1-position direct electrophilic attacks to the 3-position, as shown in NMR studies of analogs .

- Computational Modeling : Use DFT calculations to predict electron density distribution on the pyrazole ring, guiding reagent choice .

- By-Product Mitigation : Employ HPLC to isolate regioisomers and optimize column conditions (e.g., C18 reverse-phase with acetonitrile/water gradients) .

Solubility & Formulation for Biological Testing

Q: What strategies are recommended for solubilizing this compound in in vivo studies while maintaining stability? A:

- Co-Solvent Systems : Use DMSO:PEG300:water (5:40:55 v/v) for initial stock solutions (up to 10 mM), ensuring clarity via sonication .

- Stability Testing : Monitor pH-dependent degradation (e.g., 4°C for short-term storage, -80°C for long-term).

- In Vivo Compatibility : For oral dosing, suspend in 0.5% methylcellulose; for IV, use isotonic saline with ≤5% DMSO .

Biological Activity Profiling

Q: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential in medicinal chemistry? A:

- Core Modifications : Synthesize analogs with varying substituents (e.g., methyl, phenyl, t-butyl) at the 1-position and assess IC50 against target enzymes .

- Assay Design :

- Enzymatic Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets).

- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS after treating cell lines (e.g., HEK293 or HepG2) .

Computational & Mechanistic Studies

Q: What computational tools can predict the compound’s reactivity or binding modes with biological targets? A:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with difluoromethyl groups) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions.

- DFT Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.